molecular formula C22H26N2O8 B11426430 N,3-bis(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N,3-bis(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11426430
M. Wt: 446.4 g/mol
InChI Key: WKARRHXOYVSHMR-UHFFFAOYSA-N
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Description

N,3-bis(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide (commonly referred to as MZ3) is a synthetic compound with intriguing biological properties. Let’s explore its synthesis, chemical reactions, applications, mechanism of action, and how it compares to similar compounds.

Preparation Methods

MZ3 can be synthesized using various routes. One notable method involves modifying Combretastatin A-4, a potent agent derived from the plant Combretum caffrumReaction conditions may vary, but the overall process aims to yield MZ3 with good yields .

Chemical Reactions Analysis

MZ3 exhibits anti-leukemia activity, making it a promising candidate for further investigation. It undergoes reactions such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to its cytotoxicity. Major products formed from these reactions are crucial for understanding its biological effects.

Scientific Research Applications

MZ3 has garnered attention in various scientific fields:

    Chemistry: Researchers study its reactivity, stability, and potential modifications.

    Biology: MZ3’s impact on cellular processes, especially apoptosis, is a focus. It induces apoptosis in leukemia cells via the mitochondrial pathway, involving reactive oxygen species (ROS) and caspase activation.

    Medicine: In vivo studies on leukemia engraftment models demonstrate its efficacy in prolonging survival.

    Industry: MZ3’s potential as an anti-leukemia drug warrants further exploration.

Mechanism of Action

MZ3 activates the mitochondrial pathway of apoptosis by increasing ROS levels, leading to mitochondrial membrane potential loss. This triggers caspase activation, cleavage of substrates like poly (ADP-ribose) polymerase (PARP), and downregulation of anti-apoptotic proteins like XIAP. The Bax/Bcl-2 ratio also plays a role in cellular response .

Comparison with Similar Compounds

MZ3’s uniqueness lies in its modified structure from Combretastatin A-4. Similar compounds include other oxazole-based derivatives, but MZ3’s specific anti-leukemia activity sets it apart.

Properties

Molecular Formula

C22H26N2O8

Molecular Weight

446.4 g/mol

IUPAC Name

N,3-bis(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C22H26N2O8/c1-26-15-7-12(8-16(27-2)20(15)30-5)14-11-19(32-24-14)22(25)23-13-9-17(28-3)21(31-6)18(10-13)29-4/h7-10,19H,11H2,1-6H3,(H,23,25)

InChI Key

WKARRHXOYVSHMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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